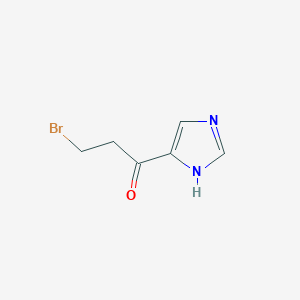

3-Bromo-1-(1H-imidazol-5-YL)propan-1-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-bromo-1-(1H-imidazol-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-2-1-6(10)5-3-8-4-9-5/h3-4H,1-2H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKASRQHNFVWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)C(=O)CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 1 1h Imidazol 5 Yl Propan 1 One

Nucleophilic Substitution Reactions at the Bromine Center

The presence of a bromine atom on a propyl chain attached to the imidazole (B134444) ring makes the terminal carbon an electrophilic center, susceptible to attack by nucleophiles. This would result in the displacement of the bromide ion, a good leaving group, through a nucleophilic substitution reaction.

Scope of Nucleophiles and Reaction Conditions

The carbon atom bonded to the bromine in 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one is a primary carbon. Therefore, nucleophilic substitution is expected to proceed via an SN2 (bimolecular nucleophilic substitution) mechanism. A wide variety of nucleophiles could potentially be used to displace the bromide.

Potential nucleophiles could include:

Nitrogen nucleophiles: Ammonia (B1221849), primary and secondary amines, and azides.

Oxygen nucleophiles: Hydroxide, alkoxides, and carboxylates.

Sulfur nucleophiles: Thiols and thiocyanates.

Carbon nucleophiles: Cyanide and organometallic reagents.

Reaction conditions would typically involve a polar aprotic solvent, such as acetone, DMF (dimethylformamide), or DMSO (dimethyl sulfoxide), to facilitate the SN2 pathway and solvate the cation of the nucleophilic salt. The reaction temperature could vary depending on the reactivity of the specific nucleophile.

Interactive Table: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Expected Product |

| Amine | R₂NH | 3-(Dialkylamino)-1-(1H-imidazol-5-yl)propan-1-one |

| Alkoxide | RO⁻Na⁺ | 3-Alkoxy-1-(1H-imidazol-5-yl)propan-1-one |

| Thiolate | RS⁻Na⁺ | 3-(Alkylthio)-1-(1H-imidazol-5-yl)propan-1-one |

| Cyanide | NaCN | 3-Cyano-1-(1H-imidazol-5-yl)propan-1-one |

Stereochemical Outcomes of Substitution Processes

Since the carbon atom bearing the bromine is not a stereocenter (it is bonded to two hydrogen atoms), the nucleophilic substitution reaction will not result in the formation of different stereoisomers. If a chiral center were present, an SN2 reaction would proceed with an inversion of configuration at that center, a phenomenon known as the Walden inversion.

Transformations Involving the Ketone Functionality

The ketone group in this compound features a carbonyl carbon that is electrophilic and can undergo a variety of transformations, including reduction, oxidation, and condensation/addition reactions.

Reduction Reactions of the Carbonyl Group

The carbonyl group of the ketone can be reduced to a secondary alcohol. This is a common transformation in organic synthesis.

Typical reducing agents for this purpose include:

Sodium borohydride (NaBH₄): A mild reducing agent, often used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent, which would also be effective but requires anhydrous conditions (e.g., in diethyl ether or THF) followed by an aqueous workup.

The expected product of this reduction would be 3-Bromo-1-(1H-imidazol-5-yl)propan-1-ol.

Oxidation Reactions of the Carbonyl Group

Ketones are generally resistant to oxidation under mild conditions. Strong oxidizing agents and harsh conditions would be required, which could potentially affect other parts of the molecule, such as the imidazole ring or the carbon-bromine bond. Standard oxidation reactions for ketones are not common as they typically involve carbon-carbon bond cleavage.

Condensation and Addition Reactions of the Ketone Moiety

The ketone functionality can participate in various condensation and addition reactions.

Wittig Reaction: Reaction with a phosphonium ylide (Ph₃P=CHR) could convert the carbonyl group into a carbon-carbon double bond, forming an alkene.

Aldol Condensation: Under basic or acidic conditions, the ketone could potentially react with another enolizable carbonyl compound, although self-condensation is also a possibility.

Formation of Imines and Enamines: Reaction with primary or secondary amines, respectively, can lead to the formation of imines (Schiff bases) or enamines.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) across the carbonyl double bond would result in the formation of a cyanohydrin.

Interactive Table: Potential Ketone Transformation Reactions

| Reaction Type | Reagent Example | Expected Product Structure |

| Reduction | NaBH₄ | 3-Bromo-1-(1H-imidazol-5-yl)propan-1-ol |

| Wittig Reaction | Ph₃P=CH₂ | 1-(1H-imidazol-5-yl)-3-bromobut-1-ene |

| Imine Formation | R-NH₂ | N-Alkyl-1-(1H-imidazol-5-yl)-3-bromopropan-1-imine |

Reactivity of the Imidazole Ring

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of many aromatic systems. In the case of the imidazole ring, the π-rich system can act as a nucleophile to attack an incoming electrophile, leading to the substitution of a hydrogen atom. However, the presence of the acyl group at the C5 position of this compound has a profound impact on this reactivity. Acyl groups are known to be deactivating substituents in electrophilic aromatic substitution reactions. mnstate.eduwikipedia.org They withdraw electron density from the aromatic ring through both inductive and resonance effects, thereby reducing its nucleophilicity and making it less susceptible to electrophilic attack.

The general mechanism for electrophilic aromatic substitution involves the formation of a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction to proceed. Electron-donating groups stabilize this intermediate, thus activating the ring towards substitution, while electron-withdrawing groups destabilize it, deactivating the ring. wikipedia.org

For this compound, any potential electrophilic attack would be significantly hindered by the deactivating effect of the C5-acyl group. Common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would likely require harsh reaction conditions to proceed, if at all. masterorganicchemistry.com The expected regioselectivity of such a reaction, were it to occur, would favor substitution at the C4 position, as the C2 position is generally less reactive in N-unsubstituted imidazoles and the C5 position is already substituted.

| Reaction Type | Reagents | Expected Reactivity |

| Nitration | HNO₃, H₂SO₄ | Low to negligible |

| Halogenation | X₂, Lewis Acid | Low to negligible |

| Sulfonation | SO₃, H₂SO₄ | Low to negligible |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Low to negligible |

| Friedel-Crafts Alkylation | RCl, AlCl₃ | Low to negligible |

The imidazole ring of this compound possesses two nitrogen atoms, both of which can potentially undergo substitution reactions. The nitrogen at position 1 (N1) is a secondary amine, while the nitrogen at position 3 (N3) is a tertiary amine-like nitrogen. The N1 nitrogen bears a proton and can be deprotonated to form an imidazolate anion, which is a potent nucleophile. This allows for a variety of N-substitution reactions, including N-alkylation and N-acylation.

N-Alkylation: The alkylation of imidazoles is a well-established transformation that typically proceeds via an SN2 mechanism. nih.govresearchgate.net In the case of this compound, reaction with an alkyl halide in the presence of a base would lead to the formation of N-alkylated products. The regioselectivity of this reaction can be influenced by the nature of the alkylating agent and the reaction conditions. Due to the tautomeric nature of the N-unsubstituted imidazole ring, a mixture of N1 and N3 alkylated products can be formed. However, in many cases, one regioisomer may be favored. Generally, less sterically hindered alkylating agents tend to favor alkylation at the more accessible nitrogen atom.

N-Acylation: N-acylation of the imidazole ring can be achieved using various acylating agents such as acyl chlorides or acid anhydrides. nih.govkyoto-u.ac.jpgoogle.com This reaction typically occurs readily at the N1 position. The resulting N-acylimidazoles are often highly reactive acyl transfer agents themselves, a property attributed to the electronic nature of the imidazole ring. The presence of the electron-withdrawing acyl group at C5 might slightly modulate the nucleophilicity of the imidazole nitrogens, but N-acylation is still expected to be a feasible reaction.

| Derivatization Reaction | Reagent Type | Potential Products |

| N-Alkylation | Alkyl halides (e.g., CH₃I, C₂H₅Br) | N1-alkyl and N3-alkyl derivatives |

| N-Acylation | Acyl chlorides (e.g., CH₃COCl), Acid anhydrides | N1-acyl derivatives |

Intramolecular Cyclization and Rearrangement Pathways

The presence of the reactive 3-bromopropyl side chain in conjunction with the nucleophilic centers of the imidazole ring provides the structural basis for intramolecular cyclization reactions. These reactions can lead to the formation of novel fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netmdpi.com

Intramolecular cyclization of this compound can be envisioned to proceed via nucleophilic attack of one of the imidazole nitrogens onto the electrophilic carbon bearing the bromine atom. This would result in the formation of a new ring fused to the imidazole core.

A plausible pathway involves the initial N-alkylation of the imidazole ring, where the 3-bromopropyl chain acts as the alkylating agent in an intramolecular fashion. This type of reaction is known to occur with other haloalkyl-substituted heterocycles. researchgate.netnih.govresearchgate.net The outcome of such a cyclization would depend on which nitrogen atom of the imidazole ring participates in the ring closure.

Cyclization via N1: If the N1 nitrogen acts as the nucleophile, a six-membered ring would be formed, leading to a dihydropyrimido[1,2-a]imidazolone derivative.

Cyclization via N3: If the N3 nitrogen participates in the cyclization, this would also lead to the formation of a six-membered ring, resulting in a dihydropyrimido[1,5-a]imidazolone system.

The propensity for these cyclizations to occur would be influenced by factors such as reaction conditions (e.g., presence of a base to facilitate deprotonation of N1) and the inherent stability of the resulting fused ring systems. The formation of such fused heterocycles represents a powerful strategy for the generation of molecular complexity from a relatively simple starting material. Similar strategies have been employed in the synthesis of various fused heterocyclic systems, including pyrimido[2,1-b]benzothiazoles and imidazo[2,1-b]thiazines. scirp.orgresearchgate.netnih.govnih.govidosi.orgresearchgate.netmdpi.com

| Intramolecular Cyclization Pathway | Nucleophilic Center | Resulting Fused System |

| Pathway A | N1 of Imidazole | Dihydropyrimido[1,2-a]imidazolone derivative |

| Pathway B | N3 of Imidazole | Dihydropyrimido[1,5-a]imidazolone derivative |

Advanced Spectroscopic and Structural Characterization of Imidazolyl Propanone Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) in Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides invaluable information regarding the functional groups and bonding arrangements within a molecule. For 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one, these methods allow for the identification of characteristic vibrational modes associated with the imidazole (B134444) ring, the keto-group, and the bromoalkyl chain.

The analysis of vibrational spectra is often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and aid in the assignment of observed spectral bands. nih.govresearchgate.net The key vibrational modes for imidazolyl propanone derivatives are typically found in distinct regions of the spectrum.

Key Vibrational Frequencies and Assignments:

N-H Stretching: The N-H stretching vibration of the imidazole ring is typically observed as a broad band in the FT-IR spectrum, generally in the range of 3100-3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding in the solid state.

C-H Stretching: Aromatic C-H stretching vibrations from the imidazole ring appear above 3000 cm⁻¹, while aliphatic C-H stretching from the propanone chain are observed just below 3000 cm⁻¹. niscpr.res.in

C=O Stretching: The carbonyl (keto) group presents one of the most intense and characteristic absorption bands in the FT-IR spectrum, typically located in the 1650-1700 cm⁻¹ region for α,β-unsaturated ketones. Its precise position can be influenced by conjugation with the imidazole ring.

C=C and C=N Stretching: The imidazole ring gives rise to several characteristic stretching vibrations for C=C and C=N bonds, which are typically found in the 1400-1600 cm⁻¹ region. niscpr.res.in

Ring Vibrations: The in-plane and out-of-plane bending vibrations of the imidazole ring and C-H bonds produce a fingerprint of peaks in the lower wavenumber region (<1400 cm⁻¹). nih.govnih.gov For instance, C-H scissoring and wagging vibrations for the imidazole moiety can be identified. niscpr.res.in

C-Br Stretching: The vibration associated with the carbon-bromine bond is found at lower frequencies, typically in the range of 500-650 cm⁻¹.

The complementary nature of FT-IR and FT-Raman spectroscopy is crucial; modes that are weak or inactive in IR may be strong in Raman, and vice versa, allowing for a more complete vibrational analysis. sapub.org

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (FT-Raman) |

|---|---|---|---|

| N-H Stretch (Imidazole) | 3100 - 3300 | Medium-Strong, Broad | Weak |

| C-H Stretch (Imidazole) | 3050 - 3150 | Medium-Weak | Medium |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium | Medium-Strong |

| C=O Stretch (Ketone) | 1660 - 1690 | Very Strong | Medium |

| C=C / C=N Stretch (Imidazole Ring) | 1400 - 1600 | Medium-Strong | Strong |

| C-N Stretch (Imidazole Ring) | 1330 - 1390 | Medium | Medium |

| C-Br Stretch | 500 - 650 | Medium-Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom in this compound can be mapped, providing information on connectivity and stereochemistry.

In the ¹H NMR spectrum, the protons on the imidazole ring (H-2 and H-4) would appear as distinct singlets in the aromatic region (typically δ 7.0-8.0 ppm). The methylene (B1212753) protons of the propanone chain (-CH₂-CH₂-) would exhibit a characteristic pattern. The protons adjacent to the carbonyl group (α-protons) would appear as a triplet, while the protons adjacent to the bromine atom (β-protons) would also be a triplet, with chemical shifts influenced by the electronegativity of the neighboring atoms.

In the ¹³C NMR spectrum, the carbonyl carbon is highly deshielded and appears at a low field (δ > 180 ppm). The imidazole ring carbons (C-2, C-4, C-5) would have distinct chemical shifts, and the two methylene carbons of the side chain would also be resolved.

| Atom Position | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | ¹H Multiplicity |

|---|---|---|---|

| Imidazole CH-2 | ~7.8 - 8.2 | ~136 - 140 | singlet |

| Imidazole CH-4 | ~7.2 - 7.6 | ~120 - 125 | singlet |

| Imidazole NH-1 | > 10 (broad) | - | broad singlet |

| -CO-CH₂- | ~3.2 - 3.5 | ~38 - 42 | triplet |

| -CH₂-Br | ~3.6 - 3.9 | ~30 - 34 | triplet |

| C=O | - | ~185 - 195 | - |

| Imidazole C-5 | - | ~130 - 135 | - |

For unambiguous assignment of all signals, especially in complex molecules, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a cross-peak would be observed between the two methylene triplets of the propanone chain, confirming their connectivity. youtube.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., linking the aliphatic proton signals to their respective methylene carbon signals). hmdb.ca

Unsubstituted or 1-substituted imidazoles with different substituents at the 4- and 5-positions, such as the title compound, can exist as two distinct tautomers. This prototropic tautomerism involves the migration of the proton between the two ring nitrogen atoms (N-1 and N-3). This exchange can be fast on the NMR timescale, leading to averaged signals. mdpi.com

However, the chemical environments of C-4 and C-5 are different in each tautomer. ¹³C NMR spectroscopy is a particularly effective tool for studying this phenomenon. The difference in chemical shift between C-4 and C-5 (Δδ) is diagnostic of the predominant tautomeric state. researchgate.net In cases of rapid exchange, the observed chemical shifts are a weighted average of the two forms. Low-temperature NMR experiments can sometimes "freeze out" the individual tautomers, allowing for their separate characterization. conicet.gov.arnih.gov For 5-acyl imidazoles, the electronic nature of the acyl group can influence the equilibrium position of the tautomerism.

Hindered rotation can also be a feature in such molecules. While rotation around the C-C single bonds in the propanone chain is generally fast, the rotation around the bond connecting the carbonyl group to the imidazole ring might be influenced by steric and electronic factors, potentially leading to different stable conformers in solution. nih.gov

X-Ray Diffraction Studies for Solid-State Structure Determination

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₄N₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.0352 (5) |

| b (Å) | 11.8521 (7) |

| c (Å) | 10.3462 (6) |

| β (°) | 109.688 (1) |

| Volume (ų) | 1043.17 (10) |

| Z | 4 |

The way molecules arrange themselves in a crystal lattice is dictated by a variety of non-covalent intermolecular interactions. For imidazole derivatives, these are crucial for the stability of the crystal structure. nih.gov

Hydrogen Bonding: The most significant interaction is typically hydrogen bonding involving the imidazole N-H group as a donor and the lone pair on the other nitrogen atom (N-3) of a neighboring molecule as an acceptor, often forming chains or dimeric motifs. The carbonyl oxygen of the propanone chain can also act as a strong hydrogen bond acceptor. researchgate.net

Other Weak Interactions: C-H···O and C-H···π interactions are also commonly observed, further stabilizing the three-dimensional crystal lattice. nih.gov Halogen bonding involving the bromine atom might also play a role in the crystal packing of the title compound.

X-ray diffraction reveals the preferred conformation of the molecule in the solid state. Of particular interest in this compound is the conformation of the 3-bromopropanoyl side chain. The torsion angles defining the orientation of the side chain relative to the imidazole ring (e.g., C4-C5-C(O)-Cα) and the conformation of the alkyl chain itself (e.g., C(O)-Cα-Cβ-Br) are precisely determined.

In related structures, the side chain is often not coplanar with the imidazole ring. For instance, in 3-(1H-imidazol-1-yl)-1-phenylpropan-1-ol, the dihedral angle between the imidazole and phenyl rings is 66.73 (5)°. nih.gov The conformation adopted in the crystal is a low-energy state that allows for efficient crystal packing and maximization of favorable intermolecular interactions. najah.edu The solid-state conformation provides a crucial reference point for understanding the molecule's intrinsic structural preferences.

Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of novel chemical entities, including imidazolyl propanone derivatives. Its principal strength lies in the ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy and precision, typically to within 5 parts per million (ppm). This high level of mass accuracy allows for the unambiguous determination of a compound's elemental composition, thereby confirming its molecular formula.

In the characterization of "this compound," HRMS would be employed to verify its elemental composition of C6H7BrN2O. The technique differentiates between compounds that may have the same nominal mass but differ in their exact mass due to the slight mass differences between their constituent isotopes. By comparing the experimentally measured exact mass of the molecular ion (or a common adduct, such as the protonated molecule [M+H]+) with the theoretically calculated exact mass for the proposed molecular formula, a high degree of confidence in the compound's identity can be achieved.

While specific experimental HRMS data for "this compound" are not available in the reviewed scientific literature, the theoretical data for its molecular formula confirmation can be calculated. The analysis would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, which has two major isotopes, 79Br and 81Br, in nearly equal abundance. The calculated monoisotopic mass for the protonated molecule is presented in the table below.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Ion | Calculated m/z |

|---|

The confirmation of this calculated mass-to-charge ratio in an experimental setting would provide definitive evidence for the molecular formula of "this compound."

No publicly available research articles detailing the computational chemistry and theoretical investigations specifically on the chemical compound “this compound” were found. Therefore, the generation of a detailed article based on the provided outline is not possible at this time.

Computational Chemistry and Theoretical Investigations of 3 Bromo 1 1h Imidazol 5 Yl Propan 1 One Systems

Structure-Property Relationships Derived from Computational Data

The core structure of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one, featuring an imidazole (B134444) ring, a propanone linker, and a bromine substituent, suggests a complex interplay of electronic effects that dictate its reactivity and intermolecular interactions. Density Functional Theory (DFT) is a common computational method used to investigate such molecules. These studies typically involve geometry optimization to find the most stable three-dimensional arrangement of atoms, followed by the calculation of various electronic descriptors.

Molecular Geometry and its Influence on Reactivity

The presence of the bromine atom introduces significant electronic and steric effects. Bromine is an electronegative atom, and its inductive effect would withdraw electron density from the adjacent carbon atom. This can influence the reactivity of that part of the molecule. Furthermore, the size of the bromine atom can create steric hindrance, affecting the molecule's conformational flexibility and how it can approach other reactants.

Frontier Molecular Orbitals and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule.

For this compound, the HOMO is likely to be localized on the electron-rich imidazole ring, while the LUMO may be distributed over the propanone moiety and the bromine atom. The precise energies and distributions would be influenced by the interplay between the electron-donating nature of the imidazole ring and the electron-withdrawing effects of the carbonyl group and the bromine atom.

A hypothetical table of frontier molecular orbital energies, based on studies of similar compounds, is presented below to illustrate the type of data generated in such computational investigations.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This is a hypothetical data table for illustrative purposes, based on typical values for similar organic molecules.

Electrostatic Potential and Intermolecular Interactions

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. In the MEP of this compound, regions of negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbonyl group, indicating their suitability for interacting with positive charges or acting as hydrogen bond acceptors. Regions of positive potential (typically colored blue) would likely be found around the hydrogen atoms attached to the imidazole ring, making them potential hydrogen bond donors.

The bromine atom, while electronegative, can also participate in halogen bonding, a type of non-covalent interaction that can be important in crystal packing and ligand-receptor binding.

Quantitative Structure-Activity Relationships (QSAR)

By systematically modifying the structure of this compound (e.g., changing the position of the bromine atom, altering the length of the alkyl chain, or substituting other groups on the imidazole ring) and calculating the resulting changes in electronic and steric properties, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models. These models aim to correlate specific molecular descriptors with a particular biological activity or property. For instance, a QSAR study might reveal that increasing the electron-withdrawing strength of the substituent at a particular position enhances a desired biological effect.

Role As a Synthetic Precursor and Chemical Scaffold in Complex Molecule Construction

Intermediate in the Synthesis of Diverse Heterocyclic Compounds

The structure of 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one is primed for participation in a variety of cyclization reactions to form diverse heterocyclic systems. The presence of the electrophilic carbon bearing the bromine atom and the ketone functionality, combined with the nucleophilic nitrogen atoms of the imidazole (B134444) ring, allows for intramolecular and intermolecular reactions to construct new ring systems.

Alkynyl aldehydes, which share reactive carbonyl functionalities, are known to be valuable precursors for a wide range of N-, O-, and S-heterocycles. These reactions can be metal-catalyzed, metal-free, or promoted by visible light, highlighting the versatility of such building blocks in heterocyclic synthesis. By analogy, the propanone moiety in this compound can be expected to participate in similar cyclization strategies.

The imidazole ring itself is a fundamental component of many biologically important molecules and serves as a precursor for more complex heterocyclic systems. For instance, the nucleophilicity of the imidazole nitrogen can be exploited in multicomponent reactions to generate fused heterocyclic structures like imidazo-pyrazines. The bromo-propanone portion of this compound can react with various nucleophiles, leading to the formation of a wide range of heterocyclic compounds.

Scaffold for the Development of Advanced Chemical Entities

A chemical scaffold is a core molecular structure upon which a variety of substituents can be attached to create a library of related compounds. This compound is an ideal scaffold due to its multiple points of potential modification. The imidazole ring and the propanone chain offer distinct sites for functionalization, allowing for the systematic exploration of chemical space around this core structure.

The development of novel chemical entities often relies on the use of versatile scaffolds that can be readily modified. The imidazole nucleus is a well-established scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The combination of the imidazole ring with the reactive propanone side chain in this compound provides a unique and valuable scaffold for the generation of new molecular entities with potentially interesting properties.

Applications in the Design of Specific Chemical Probes (Excluding Direct Biological Activity)

Chemical probes are small molecules used to study and manipulate biological systems. The design of a successful chemical probe requires a molecular scaffold that can be selectively modified to optimize its properties. While this article strictly excludes a discussion of direct biological activity, the structural features of this compound make it a suitable candidate for the development of chemical probes for various research applications.

For example, the bromine atom can be displaced by a variety of functional groups, including fluorophores, biotin (B1667282) tags, or photo-crosslinkers, which are essential components of many chemical probes. The imidazole ring can also be modified to fine-tune the solubility and cell permeability of the resulting probe molecule. The development of a novel, small-molecule chemical probe for BET family inhibition, for instance, was achieved through the optimization of a fragment-derived hit, showcasing the importance of a versatile chemical scaffold in probe development.

Functionalization Strategies for Generating Analog Libraries

The generation of analog libraries is a key strategy in chemical research to explore structure-activity relationships and to optimize the properties of a lead compound. This compound offers several avenues for functionalization to create such libraries.

| Reagent Type | Example Reagent | Potential Product |

| Alkyl Halide | Methyl Iodide | 3-Bromo-1-(1-methyl-1H-imidazol-5-yl)propan-1-one |

| Acyl Chloride | Acetyl Chloride | 1-Acetyl-5-(3-bromopropanoyl)-1H-imidazole |

| Aryl Halide | Fluorobenzene | 3-Bromo-1-(1-phenyl-1H-imidazol-5-yl)propan-1-one |

Modifications of the Propanone Chain

The propanone chain of this compound provides multiple sites for modification. The bromine atom is a good leaving group and can be displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce new functional groups. The ketone functionality can also be a site for derivatization, for example, through reactions such as reductive amination or the formation of oximes and hydrazones.

| Reaction Type | Reagent | Potential Product |

| Nucleophilic Substitution | Sodium Azide (B81097) | 3-Azido-1-(1H-imidazol-5-yl)propan-1-one |

| Reductive Amination | Benzylamine, NaBH3CN | 1-(1H-imidazol-5-yl)-N-benzylpropan-1-amine |

| Oxime Formation | Hydroxylamine | This compound oxime |

These functionalization strategies allow for the creation of a large and diverse library of analogs based on the this compound scaffold, enabling the systematic exploration of its chemical potential.

Emerging Research Directions and Future Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of imidazole-containing compounds is a major focus of modern chemistry due to their prevalence in pharmaceuticals. nih.govresearchgate.netresearchgate.net Future research is geared towards developing synthetic pathways that are not only efficient but also environmentally benign.

Key Developments:

Green Chemistry Approaches: There is a significant push to replace hazardous reagents and solvents with greener alternatives in imidazole (B134444) synthesis. researchgate.netresearchgate.net This includes the use of microwave irradiation, ultrasound, and ball milling to accelerate reactions and reduce energy consumption. researchgate.net For the synthesis of precursors to 3-Bromo-1-(1H-imidazol-5-YL)propan-1-one, these green tools can lead to more sustainable production methods. researchgate.net

Catalytic Systems: The development of novel catalysts is central to improving synthetic efficiency. This includes metal-based catalysts and, increasingly, organocatalysts that avoid the toxicity and cost associated with heavy metals.

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of starting materials into the final product, minimizing waste. One-pot, multicomponent reactions are particularly valuable in this regard for constructing complex imidazole derivatives. researchgate.net

Table 1: Comparison of Synthetic Methodologies for Imidazole Derivatives

| Methodology | Advantages | Disadvantages | Relevance to this compound |

| Conventional Synthesis | Well-established protocols. | Often requires harsh conditions, hazardous reagents, and generates significant waste. | Traditional methods form the basis but are being superseded. |

| Microwave-Assisted | Rapid reaction times, higher yields, improved purity. researchgate.net | Requires specialized equipment. | Can accelerate the formation of the imidazole ring precursor. |

| Ultrasound-Assisted | Enhanced reaction rates, milder conditions. researchgate.net | Scale-up can be challenging. | Offers an energy-efficient alternative for key synthetic steps. |

| Flow Chemistry | Superior process control, enhanced safety, easy scalability. acs.orgresearchgate.netstrath.ac.uk | High initial setup cost. | Enables safer handling of bromination steps and continuous production. |

Exploration of New Reactivity Modes and Transformations

The dual functionality of this compound—an electrophilic α-bromoketone and a nucleophilic/coordinating imidazole ring—makes it a versatile building block. nih.govmdpi.com Future research will undoubtedly uncover new ways to exploit this reactivity.

α-Haloketone Chemistry: The α-bromoketone moiety is a powerful electrophilic site, readily participating in nucleophilic substitution reactions. nih.govmdpi.com This is fundamental for constructing more complex molecules, such as the well-known Hantzsch thiazole (B1198619) synthesis. scribd.com Research is exploring its reactions with a wider array of nucleophiles to generate novel heterocyclic systems. nih.gov

Acyl-Transfer Reactions: Recent studies have demonstrated that heteroaryl ketones can undergo intramolecular acyl-transfer reactions, providing new routes to N-fused heterocycles. nih.gov This type of transformation could be applied to derivatives of this compound to create complex, polycyclic architectures. nih.gov

Radical Reactions: The carbon-bromine bond can be homolytically cleaved to participate in radical reactions, opening up avenues for C-C bond formation that are complementary to traditional ionic pathways.

Advanced Structural and Spectroscopic Studies of Complex Derivatives

A deep understanding of a molecule's three-dimensional structure and electronic properties is crucial for designing new applications. As derivatives of this compound become more complex, advanced analytical techniques will be essential.

Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination. Future work will involve crystallizing complex derivatives and co-crystals to understand intermolecular interactions.

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D NMR and solid-state NMR, will be used to elucidate the structures and dynamics of novel compounds in solution and the solid state. jchemrev.com High-field NMR is also a powerful tool for real-time reaction monitoring. researchgate.net

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict and interpret spectroscopic data (like IR and NMR spectra) and to perform conformational analysis, providing insights that complement experimental results. nih.gov X-ray absorption spectroscopy combined with DFT calculations can probe the electronic structure and hydrogen bonding in imidazole systems with high sensitivity. nih.gov

Integration with Flow Chemistry and Automated Synthesis

The shift from batch processing to continuous flow manufacturing is a major trend in the chemical and pharmaceutical industries. acs.orgresearchgate.netacs.org This technology offers significant advantages in terms of safety, control, and scalability, particularly for reactions involving hazardous intermediates. strath.ac.uk

Flow Synthesis: The synthesis of imidazole-containing heterocycles is well-suited to flow chemistry. acs.orgresearchgate.net Continuous-flow microreactors allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity. researchgate.netacs.org This approach is particularly beneficial for managing the exothermic nature of certain steps and for handling reactive intermediates safely. researchgate.netacs.org

Automated Platforms: Automated synthesis platforms can accelerate the drug discovery process by rapidly generating libraries of related compounds for biological screening. scribd.comresearchgate.net By integrating flow reactors with automated purification and analysis systems, researchers can create a streamlined workflow to synthesize and evaluate numerous derivatives of this compound, exploring a wider chemical space in less time. researchgate.net

Table 2: Advantages of Flow Chemistry in Imidazolyl Bromoketone Synthesis

| Feature | Benefit | Implication for Synthesis |

| Enhanced Heat Transfer | Precise temperature control, safe handling of exothermic reactions. researchgate.netresearchgate.net | Improved safety during bromination and subsequent nucleophilic substitutions. |

| Rapid Mixing | Increased reaction rates and selectivity. | Higher yields and fewer byproducts in the formation of the imidazole core. |

| Scalability | Straightforward scale-up from lab to production by running the reactor for longer. strath.ac.uk | Facilitates efficient production of larger quantities for further studies. |

| Automation | High-throughput synthesis and optimization. researchgate.netresearchgate.net | Enables rapid generation of compound libraries for structure-activity relationship studies. |

Computational Design and Prediction of Novel Imidazolyl Bromoketone Architectures

In silico methods are now indispensable tools in modern drug discovery and materials science. nih.gov These computational approaches allow for the rational design of new molecules and the prediction of their properties before committing to laboratory synthesis.

Molecular Docking: For medicinal chemistry applications, molecular docking is used to predict how molecules will bind to a biological target, such as an enzyme or receptor. nih.govmdpi.com This allows for the design of novel imidazolyl bromoketone derivatives with potentially enhanced biological activity. nih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can be predicted using computational models. nih.govmdpi.com This in silico screening helps to prioritize compounds with favorable drug-like properties early in the discovery pipeline, reducing the likelihood of late-stage failures. researchgate.net

QSAR Studies: Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate chemical structure with biological activity. mdpi.com These models can guide the design of new analogs of this compound with improved potency and selectivity. mdpi.com The ultimate goal is to accelerate the design-synthesis-testing cycle to discover new therapeutic agents more efficiently. nih.govstrath.ac.uk

常见问题

Basic: How can researchers optimize the synthesis yield of 3-Bromo-1-(1H-imidazol-5-yl)propan-1-one using Pd-catalyzed cross-coupling reactions?

Methodological Answer:

Optimization hinges on reaction parameters such as catalyst loading (e.g., Pd(PPh₃)₄ at 5-10 mol%), solvent selection (e.g., DMF or THF for solubility), and temperature control (80-110°C). Evidence from analogous imidazole syntheses suggests that stoichiometric ratios of reactants (e.g., 1:1.2 for imidazole derivatives) and inert atmosphere conditions (N₂/Ar) minimize side reactions . Post-reaction purification via silica gel chromatography (hexane/ethyl acetate gradient) improves yield purity .

Basic: What purification strategies are most effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

Silica gel column chromatography remains the gold standard, with eluent systems tailored to polarity (e.g., 3:1 hexane/ethyl acetate). For persistent impurities, recrystallization from ethanol or methanol can enhance purity. Monitoring via TLC (Rf ~0.4 in 1:1 hexane/EtOAc) ensures fraction collection accuracy. Advanced techniques like preparative HPLC (C18 column, acetonitrile/water) may resolve structurally similar byproducts .

Basic: Which spectroscopic techniques are indispensable for confirming the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks to imidazole protons (δ 7.5-8.5 ppm) and ketone carbonyl (δ ~200 ppm). Compare with computed NMR shifts from DFT (B3LYP/6-311++G(d,p)) to validate assignments .

- Elemental Analysis : Match experimental C/H/N/Br percentages with theoretical values (e.g., C: 40.5%, H: 3.1%, Br: 28.7%) .

- FT-IR : Confirm ketone C=O stretch (~1700 cm⁻¹) and imidazole C-N vibrations (~1600 cm⁻¹) .

Advanced: How can discrepancies between experimental and computational NMR chemical shifts for this compound be resolved?

Methodological Answer:

Discrepancies often arise from solvent effects or conformational flexibility. Employ polarizable continuum models (PCM) in DFT calculations to simulate solvent environments (e.g., DMSO or CDCl₃) . For dynamic systems, perform molecular dynamics (MD) simulations to assess rotational barriers around the propanone backbone. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Advanced: What crystallographic challenges arise during structure determination of this compound, and how can SHELX tools address them?

Methodological Answer:

Challenges include:

- Disorder in the imidazole ring : Use SHELXL’s PART and SUMP instructions to model partial occupancy .

- Twinned crystals : Apply TWIN/BASF commands in SHELXL for refinement against twinned data .

- Validation : Leverage PLATON/CHECKCIF to flag ADDSYM alerts and ensure correct space group assignment .

Advanced: How can researchers experimentally validate DFT-predicted nonlinear optical (NLO) properties of this compound?

Methodological Answer:

- Hyper-Rayleigh Scattering (HRS) : Measure first hyperpolarizability (β) at 1064 nm to compare with DFT-calculated β values .

- Kurtz-Perry Powder Test : Quantify second-harmonic generation (SHG) efficiency relative to urea.

- Solvatochromism Studies : Correlate solvent-dependent UV-Vis shifts with computed charge-transfer transitions .

Advanced: What strategies mitigate data contradictions in reaction mechanisms involving this compound?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-Br bond cleavage).

- Computational Transition State Analysis : Locate TSs with Gaussian-optimized NEB (Nudged Elastic Band) pathways .

- In Situ Monitoring : Employ ReactIR or LC-MS to track intermediate formation and validate proposed mechanisms .

Advanced: How can researchers design regioselective functionalization protocols for the imidazole ring in this compound?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., SEM-Cl) to steer electrophilic substitution to the 2-position .

- Metal-Mediated Coupling : Utilize Pd-catalyzed C-H activation (e.g., with aryl iodides) for cross-dehydrogenative coupling .

- pH Control : Adjust reaction pH to stabilize reactive intermediates (e.g., basic conditions for deprotonated imidazole) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。